molecular formula C5H6N2O2 B13965173 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone

1-(2-Hydroxy-1H-imidazol-5-YL)ethanone

Katalognummer: B13965173
Molekulargewicht: 126.11 g/mol
InChI-Schlüssel: BTLSLNRVQLVJCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Hydroxy-1H-imidazol-5-YL)ethanone is a compound that belongs to the imidazole family, which is known for its diverse biological and chemical properties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms This compound is characterized by the presence of a hydroxy group at the second position and an ethanone group at the first position of the imidazole ring

Vorbereitungsmethoden

The synthesis of 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of glyoxal with ammonia, which forms the imidazole ring. The hydroxy group can be introduced through subsequent hydroxylation reactions. Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product. Reaction conditions typically include controlled temperatures, pH levels, and the use of specific catalysts to facilitate the formation of the desired compound .

Analyse Chemischer Reaktionen

1-(2-Hydroxy-1H-imidazol-5-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. .

Wissenschaftliche Forschungsanwendungen

1-(2-Hydroxy-1H-imidazol-5-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, including its use in drug development for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group and the imidazole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1-(2-Hydroxy-1H-imidazol-5-YL)ethanone can be compared with other imidazole derivatives, such as:

Eigenschaften

Molekularformel

C5H6N2O2

Molekulargewicht

126.11 g/mol

IUPAC-Name

4-acetyl-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C5H6N2O2/c1-3(8)4-2-6-5(9)7-4/h2H,1H3,(H2,6,7,9)

InChI-Schlüssel

BTLSLNRVQLVJCD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CNC(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.